molecular formula C23H40BrNO B1599231 (R-(R*,S*))-Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide CAS No. 57155-63-2

(R-(R*,S*))-Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide

Cat. No. B1599231
CAS RN: 57155-63-2
M. Wt: 426.5 g/mol
InChI Key: BWLHHTQHGKWCGX-ZMBIFBSDSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R-(R*,S*))-Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide, commonly known as DDAB, is a cationic surfactant that has been extensively studied for its various scientific research applications. DDAB is widely used in the synthesis of nanoparticles, drug delivery systems, and gene transfection.

Scientific Research Applications

DDAB has been widely used in scientific research for its various applications. One of the most significant applications of DDAB is in the synthesis of nanoparticles. DDAB is commonly used as a surfactant in the synthesis of gold nanoparticles, silver nanoparticles, and magnetic nanoparticles. DDAB-coated nanoparticles have been shown to have improved stability, biocompatibility, and cellular uptake compared to uncoated nanoparticles.
DDAB is also commonly used in drug delivery systems. DDAB can form liposomes, which are spherical vesicles composed of a lipid bilayer. Liposomes can encapsulate hydrophobic and hydrophilic drugs and deliver them to specific cells or tissues. DDAB-coated liposomes have been shown to have improved stability, drug loading capacity, and cellular uptake compared to uncoated liposomes.
DDAB is also used in gene transfection, which is the process of introducing foreign DNA into cells. DDAB can form cationic liposomes, which can bind to negatively charged DNA and deliver it to cells. DDAB-coated cationic liposomes have been shown to have improved transfection efficiency compared to uncoated liposomes.

Mechanism of Action

DDAB is a cationic surfactant that interacts with negatively charged surfaces, such as cell membranes, DNA, and nanoparticles. DDAB can form micelles, which are spherical structures composed of surfactant molecules. In the presence of hydrophobic substances, such as lipids or drugs, DDAB molecules can form bilayers, which can encapsulate hydrophobic substances. DDAB can also form vesicles, which are larger structures composed of multiple bilayers.
Biochemical and Physiological Effects
DDAB has been shown to have various biochemical and physiological effects. DDAB can disrupt cell membranes, leading to cell death. DDAB-coated nanoparticles can induce oxidative stress and inflammation in cells. DDAB-coated liposomes can cause hemolysis, which is the breakdown of red blood cells. DDAB-coated cationic liposomes can cause cytotoxicity, which is the toxic effect on cells.

Advantages and Limitations for Lab Experiments

DDAB has several advantages and limitations for lab experiments. DDAB is a widely available and inexpensive surfactant that can be used in various scientific research applications. DDAB-coated nanoparticles, liposomes, and cationic liposomes have been shown to have improved stability, drug loading capacity, and cellular uptake compared to uncoated particles. However, DDAB can also have cytotoxic effects on cells, which can limit its use in certain applications.

Future Directions

There are several future directions for the use of DDAB in scientific research. One area of focus is the development of DDAB-based drug delivery systems for cancer therapy. DDAB-coated liposomes and cationic liposomes have shown promise in delivering anticancer drugs to cancer cells. Another area of focus is the development of DDAB-based gene delivery systems for gene therapy. DDAB-coated cationic liposomes have shown promise in delivering therapeutic genes to cells. Additionally, there is a need for further research on the cytotoxic effects of DDAB and the development of safer alternatives.

Synthesis Methods

DDAB can be synthesized using a variety of methods, including the quaternization of dodecylamine with alpha-methylbenzyl chloride and bromination of the resulting product. The synthesis of DDAB can also be achieved through a two-step process, starting with the synthesis of dodecyltrimethylammonium bromide, which is then converted to DDAB through the reaction with alpha-methylbenzyl chloride.

properties

CAS RN

57155-63-2

Product Name

(R-(R*,S*))-Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide

Molecular Formula

C23H40BrNO

Molecular Weight

426.5 g/mol

IUPAC Name

dodecyl-dimethyl-[(2R)-1-oxo-1-phenylpropan-2-yl]azanium;bromide

InChI

InChI=1S/C23H40NO.BrH/c1-5-6-7-8-9-10-11-12-13-17-20-24(3,4)21(2)23(25)22-18-15-14-16-19-22;/h14-16,18-19,21H,5-13,17,20H2,1-4H3;1H/q+1;/p-1/t21-;/m1./s1

InChI Key

BWLHHTQHGKWCGX-ZMBIFBSDSA-M

Isomeric SMILES

CCCCCCCCCCCC[N+](C)(C)[C@H](C)C(=O)C1=CC=CC=C1.[Br-]

SMILES

CCCCCCCCCCCC[N+](C)(C)C(C)C(=O)C1=CC=CC=C1.[Br-]

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C(C)C(=O)C1=CC=CC=C1.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.